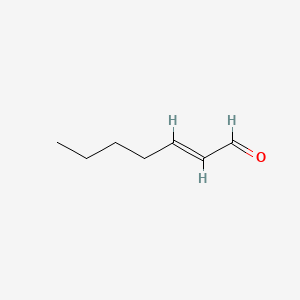

2-Heptenal

Description

2-Heptenal has been reported in Zea mays, Avena sativa, and other organisms with data available.

This compound is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. this compound is found in pulses. This compound is isolated from soya bean oil (Glycine max). This compound is a flavouring constituent of many foods.

Heptenal is a metabolite found in or produced by Saccharomyces cerevisiae.

RN given refers to cpd without isomeric designation

Structure

3D Structure

Properties

IUPAC Name |

(E)-hept-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h5-7H,2-4H2,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFKTBCGKNOHPJ-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062436, DTXSID30880832 | |

| Record name | 2-Heptenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2-Heptenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS], Colourless mobile liquid; Pungent green, somewhat fatty aroma | |

| Record name | trans-2-Heptenal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18094 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-2-Heptenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1359/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

90.00 to 91.00 °C. @ 50.00 mm Hg | |

| Record name | (2E)-2-Heptenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, Soluble in oils; Insoluble in water, Soluble (in ethanol) | |

| Record name | (2E)-2-Heptenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | trans-2-Heptenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1359/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.857-0.863 | |

| Record name | trans-2-Heptenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1359/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

18829-55-5, 2463-63-0, 29381-66-6 | |

| Record name | trans-2-Heptenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18829-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Heptenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002463630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Heptenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018829555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029381666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Heptenal, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Heptenal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Heptenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2-Heptenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hept-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-hept-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEPTENAL, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NJZ8GMQ6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (2E)-2-Heptenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Biogenesis of Trans 2 Heptenal

Natural Occurrence in Biological Systems

The presence of trans-2-Heptenal (B126707) is widespread in nature, contributing to the sensory characteristics of numerous foods and organisms.

trans-2-Heptenal is a common volatile compound found in a variety of plants, where it is often associated with "green" and "fatty" aromas.

This aldehyde has been identified in a range of fruits and vegetables, contributing to their complex flavor profiles. It is recognized as one of the key volatiles in tomatoes, contributing to their characteristic aroma. mdpi.comiarrp.cn Its presence has also been noted in guavas, pomelo peel, common grapes, watermelons, cucumbers, and evergreen blackberries. hmdb.cachemicalbook.com Additionally, it is found in pulses like peas.

Table 1: Presence of trans-2-Heptenal in Selected Fruits and Vegetables

| Fruit/Vegetable | Finding |

|---|---|

| Tomato (Solanum lycopersicum) | Identified as one of at least 16 key aroma volatiles. mdpi.comiarrp.cn |

| Guava (Psidium guajava) | Noted as an odor-active compound. chemicalbook.com |

| Pomelo (Citrus maxima) | Found in the peel of Malaysian pink and white varieties. nih.gov |

| Common Grape (Vitis vinifera) | Detected, but not quantified. hmdb.ca |

| Watermelon (Citrullus lanatus) | Detected, but not quantified. |

| Cucumber (Cucumis sativus) | Detected, but not quantified. hmdb.ca |

| Evergreen Blackberry (Rubus laciniatus) | Detected, but not quantified. hmdb.ca |

| Peas (Pisum sativum) | Detected in pulses. |

trans-2-Heptenal is a significant volatile compound in many edible oils, often formed through the oxidation of fatty acids. It is a product of the decomposition of linoleic acid. tandfonline.com In soybean oil, it is considered a key flavor compound. tandfonline.com Studies on the deep-frying emissions of various cooking oils found that soybean oil emitted the highest levels of gaseous aldehydes, including trans-2-Heptenal. nih.gov The concentration of this compound has been shown to increase during the storage of oils like rapeseed and soybean oil. tandfonline.com It has also been identified in safflower oil, walnut oil, and oleaster oil. mdpi.comresearchgate.net In high oleic safflower oil, it was found in larger amounts compared to other volatile compounds. researchgate.net

Table 2: Occurrence of trans-2-Heptenal in Edible Oils

| Edible Oil | Finding |

|---|---|

| Soybean Oil (Glycine max) | Identified as a key flavor compound and a product of linoleic acid decomposition. tandfonline.com Its formation increases during storage and heating. tandfonline.comdss.go.th |

| Safflower Oil (Carthamus tinctorius) | Detected as a volatile compound. nih.govresearchgate.net |

| Walnut Oil (Juglans regia) | Identified as the second most abundant volatile after n-hexanal in some studies. researchgate.net |

| Oleaster Oil (Olea europaea var. sylvestris) | Quantified as a volatile organic compound contributing to its herbaceous and fruity odor. mdpi.comresearchgate.net |

| Canola Oil (Brassica napus) | Identified as a major volatile component under oven heating conditions. researchgate.net |

The processing of tea leaves can lead to the formation of various volatile compounds, including trans-2-Heptenal. It is considered an aroma substance that originates from the lipoxygenase-mediated oxidation of linolenic and oleic acids. researchgate.net Studies have detected its presence in both black and green teas, with its concentration changing during processing and storage. nih.gov It is listed as one of the many volatile compounds contributing to the complex aroma of different tea varieties.

Table 3: trans-2-Heptenal in Tea

| Tea Type | Finding |

|---|---|

| Green Tea (Camellia sinensis) | Detected as a volatile compound. nih.gov |

| Black Tea (Camellia sinensis) | Detected as a volatile compound. nih.gov |

| Oolong Tea (Camellia sinensis) | Identified as a volatile compound in Tieguanyin oolong tea. rsc.org |

trans-2-Heptenal has been identified as a volatile flavor substance in various types of rice, including aromatic, glutinous, and non-aromatic varieties. nih.gov It is considered a key contributor to the oily odor in rice-made Baijiu, a Chinese liquor. acs.org The compound is also found in the scent gland secretions of the rice stink bug (Oebalus pugnax), an insect that can affect rice crops. chemicalbook.comnih.govbioscience.co.ukoup.comas-1.co.jp

Table 4: trans-2-Heptenal in Rice and Related Systems

| Source | Finding |

|---|---|

| Rice (Oryza sativa) | Identified as a volatile flavor compound in various rice varieties. nih.govresearchgate.net |

| Rice-made Baijiu | Confirmed as a key contributor to the oily odor. acs.org |

| Rice Stink Bug (Oebalus pugnax) | A component of the scent gland secretion. chemicalbook.comnih.govbioscience.co.ukoup.comas-1.co.jp |

Volatile organic compounds produced by microalgae are of growing interest. trans-2-Heptenal has been identified as a major volatile organic compound in the medium of the microalga Lobosphaera incisa. frontiersin.org It is also noted as a component of the characteristic fishy and seafood-like odor of some micro- and macroalgae. frontiersin.org

Table 5: trans-2-Heptenal in Microalgae

| Microalgae Species | Finding |

|---|---|

| Lobosphaera incisa | A major volatile organic compound released into the culture medium. frontiersin.orgresearchgate.net |

| General Micro- and Macroalgae | Contributes to the seafood-like odor profile. frontiersin.org |

Table of Compound Names Mentioned

| Compound Name |

|---|

| trans-2-Heptenal |

| n-hexanal |

| linoleic acid |

| linolenic acid |

| oleic acid |

| cis-3-hexenal |

| hexanal (B45976) |

| 3-methylbutanal |

| trans-2-hexenal (B146799) |

| 2-phenylacetaldehyde |

| β-ionone |

| 1-penten-3-one |

| β-damascenone |

| 6-methyl-5-hepten-2-one |

| cis-3-hexenol |

| 2-phenylethanol |

| 3-methylbutanol |

| 1-nitro-2-phenylethane |

| 2-isobutylthiazole |

| methyl salicylate |

| pentanal |

| octanal |

| nonanal |

| benzaldehyde |

| trans-2-pentenal |

| trans-2-octenal (B1212229) |

| trans-2-decenal |

| 2-butenal |

| heptanal |

| trans,trans-2,4-heptadienal |

| decanal |

| hexyl acetate |

| cis-3-hexenyl acetate |

| β-cis-ocimene |

| ethanol |

| 1-hexanol |

| acetone |

| ethyl acetate |

| propyl acetate |

| acetic acid |

| dimethyl sulphide |

| n-tridecane |

| linalool |

| geraniol |

| cis-jasmone |

| indole |

| coumarin |

| dihydroactinidiolide |

| methyl jasmonate |

| 6-chloroindole |

| 5,6-epoxy-β-ionone |

| trans-geranylacetone |

| phytol |

| phenylethyl alcohol |

| 2-amylfuran |

| (E/Z)-2,6-nonadienal |

| 1-pentanol |

| epoxylinalool |

| (Z)-jasmone |

| 2-acetylpyrrole |

| farnesyl acetone |

| geranyl acetone |

| cadinol |

| cubenol |

| 1,2,3-trimethoxybenzene |

| 1,2,4-trimethoxybenzene |

| 2,6,10,14-tetramethyl-pentadecane |

| α-terpineol |

| 1-octen-3-ol |

| 1-octanol |

| (Z)-2-heptenal |

| (E,E)-2,4-decadienal |

| (E,E)-2,4-nonadienal |

| palmitoleic acid |

| 2-heptanol |

| acrolein |

| propionaldehyde |

| crotonaldehyde |

| α-linolenic acid |

| isoamyl alcohol |

| caproic acid |

| 3-methylbutyl-2-ethylhexanoate |

| 2-butyl-2-octenal |

| 2-pentadecanone |

| 2-acetyl-1-pyrroline |

| 4-methylbenzaldehyde |

| 6,10,14-trimethyl-2-pentadecanone |

| phenol |

| methoxy-phenyl-oxime |

| cis-muurola-4(14), 5-diene |

| 10-undecenal |

| 1-nonanol |

| 1-undecanol |

| furfural |

| 3-methylbutanal |

| (E)-2-hexenol |

| benzenecetaldehyde |

| sulcatone |

| geranyl acetone |

| 1-palmitoyl-2-(12-hydroperoxyoctadecadienoyl)-sn-glycerol-3-phosphatidylethanol-amine |

| valeraldehyde |

| ethyl-vinyl-ketone |

| 4-methyl-2-pentanol |

| trans-2-nonenal |

| p-cymene |

| 2-hexenal |

| p-methyl anisole |

| 3-octanone |

| 2-pentyl furan |

| 3-pentanone |

| 2-nonanone |

| propanoic acid |

| ethyl propanoate |

| 1-butanol |

| butanal |

| 2-ethyl furan |

| trans,trans-2,4-nonadienal |

| 2-decen-1-ol |

| 2-hexanone |

| 3,4-epoxy |

| (2E)-undecenal |

| 1-hexen-3-ol |

| 3-octen-1-ol |

| (E)-2-decenal |

| (2E,4Z)-decadienal |

| (2E,4E)-decadienal |

| (2E,4Z)-heptadienal |

Rice

Occurrence in Animal Secretions

trans-2-Heptenal is a notable component of the scent gland secretions of certain insects. A primary example is the rice stink bug (Oebalus pugnax), where this compound is a major constituent of its defensive secretion. bioscience.co.ukchemicalbook.comnih.govas-1.co.jp The secretion exists as a two-phase liquid system, with trans-2-Heptenal being the principal organoleptic compound in one of the phases. nih.gov This defensive mechanism is crucial for the insect's survival, deterring predators through its potent aroma.

Detection in Food Products and Beverages

The presence of trans-2-Heptenal is not limited to the animal kingdom; it is also a significant volatile compound detected in a variety of food products and beverages. Its formation in these items is often a result of lipid oxidation during processing and storage.

| Food/Beverage Category | Specific Examples |

| Cooked Meats | Found in cooked meats, where it contributes to the overall flavor profile. In tallow (B1178427) hotpot, it imparts a distinct fatty and cowy flavor. researchgate.net It has also been identified in cooked chicken meat. nih.gov |

| Milk and Dairy Products | Detected in milk and heated butter. chemicalbook.comacs.org It is considered a potential oxidation product in milk. acs.org |

| Baijiu | Identified as a key contributor to the oily odor in rice-made Baijiu, a traditional Chinese liquor. upm.edu.mynih.govacs.org |

| Oils and Legumes | Isolated from soybean oil and safflower oil. nih.gov It is also found in pulses like peas. nih.gov |

| Fruits and Grains | Detected in oats, common grapes, roselles, and watermelons. nih.gov |

Biochemical and Non-Enzymatic Formation Pathways

The generation of trans-2-Heptenal in biological systems and food products is primarily linked to the degradation of unsaturated fatty acids through both enzymatic and non-enzymatic routes.

Enzymatic Oxidation of Unsaturated Fatty Acids (Lipoxygenase Pathway)

The lipoxygenase (LOX) pathway is a major enzymatic route for the formation of trans-2-Heptenal. mdpi.com This pathway involves the oxidation of polyunsaturated fatty acids.

Lipoxygenases are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids containing a (1Z, 4Z)-pentadiene system. mdpi.com This reaction forms fatty acid hydroperoxides. nih.gov Subsequently, hydroperoxide lyases (HPL) cleave these hydroperoxides, leading to the formation of various volatile aldehydes, including trans-2-Heptenal. nih.govresearchgate.netacs.org The action of LOX and HPL is a key process in the generation of flavor and aroma compounds in plants and other organisms following tissue damage. acs.orgashs.org

Linoleic acid is a primary precursor for the formation of trans-2-Heptenal. tandfonline.com The enzymatic action of lipoxygenase on linoleic acid produces hydroperoxides. Specifically, the decomposition of linoleic acid 12-hydroperoxide is a known pathway for the generation of trans-2-Heptenal. tandfonline.com While linolenic acid is also a substrate for lipoxygenase and leads to various aldehydes, the formation of trans-2-Heptenal is more directly associated with the oxidation of linoleic acid. mdpi.com

Role of Lipoxygenases (LOX) and Hydroperoxide Lyases (HPL)

Non-Enzymatic Formation Routes

Beyond enzymatic pathways, trans-2-Heptenal can also be formed through non-enzymatic processes, predominantly through lipid peroxidation. This process involves the oxidative degradation of lipids, leading to the formation of hydroperoxides which then decompose into a variety of secondary products, including aldehydes. nih.govmdpi.com In soymilk, for instance, the formation of (E)-2-heptenal has been shown to be independent of LOX and HPL activity but is related to the presence of ferrous ions, indicating a non-enzymatic decomposition of a phospholipid hydroperoxide. researchgate.net The autoxidation of linoleic acid can also lead to the formation of trans-2-heptenal. tandfonline.com

Influence of Ferrous Ions and pH on Hydroperoxide Decomposition

The formation of trans-2-heptenal is significantly influenced by the presence of ferrous ions (Fe²⁺) and the surrounding pH during the decomposition of lipid hydroperoxides. researchgate.net Linoleic acid, a common polyunsaturated fatty acid, can be oxidized to form 12-hydroperoxyoctadecadienoic acid (12-HPODE). The subsequent breakdown of this hydroperoxide can yield trans-2-heptenal.

Research conducted in model systems has demonstrated a clear relationship between Fe²⁺ concentration, pH, and the formation of trans-2-heptenal from 12-HPODE. researchgate.net At a constant pH of 5.8, the rate of 12-HPODE decomposition shows a positive linear correlation with the concentration of ferrous ions. researchgate.net However, the molar conversion of the hydroperoxide to trans-2-heptenal remains at a consistent 74%, irrespective of the Fe²⁺ concentration under these conditions. researchgate.net

The pH of the system plays a crucial role in both the rate of hydroperoxide decomposition and the efficiency of trans-2-heptenal formation. The decomposition rate of 12-HPODE decreases sharply at pH values above 6. researchgate.net Conversely, the molar conversion into trans-2-heptenal increases as the pH rises. researchgate.net This interplay highlights the complex nature of lipid degradation pathways and the sensitivity of volatile compound formation to the chemical environment. The generation of radical species, which are intermediates in this process, also shows a similar dependence on both pH and ferrous ion concentration. researchgate.net The presence of chelating agents can also impact the formation of trans-2-heptenal by binding metal ions like Fe²⁺, thereby inhibiting their catalytic activity. researchgate.net

| Parameter | Condition | Effect on Decomposition Rate of 12-HPODE | Effect on Molar Conversion to trans-2-Heptenal |

|---|---|---|---|

| Ferrous Ion (Fe²⁺) Concentration | Increasing concentration at constant pH 5.8 | Positive linear increase | Constant at 74% |

| pH | Increasing pH (especially above 6) | Sharp decrease | Increase |

Thermal Degradation of Lipids

The thermal degradation of lipids, a common occurrence during cooking processes like frying, is a significant pathway for the generation of trans-2-heptenal. nih.govnih.gov High temperatures accelerate the oxidation of polyunsaturated fatty acids, leading to the formation of a complex mixture of volatile compounds, including aldehydes, ketones, and alcohols, which contribute to the flavor of cooked foods. nih.gov

trans-2-Heptenal is specifically known to be a decomposition product of linoleic acid hydroperoxides. tandfonline.com During the heating of edible oils, such as soybean oil, the relative content of trans-2-heptenal can increase. tandfonline.com Studies have shown that during deep-fat frying, various aldehydes are generated from the thermal oxidation of triacylglycerols. nih.gov The formation of trans-2-heptenal has been observed in various heated oils and has been identified as a secondary lipid oxidation product. nih.govmdpi.com

The temperature and duration of heating significantly impact the profile of volatile compounds produced. For instance, in studies on rapeseed oil heated to 160°C, trans-2-heptenal was among the volatile organic compounds formed from the degradation of linoleic acid. nih.gov The rate of formation of these secondary products was observed to be higher in oils that were already partially oxidized. nih.gov Furthermore, trans-2-heptenal itself can undergo further reactions, such as peroxidation, to form other compounds like trans,trans-2,4-heptadienal, especially during prolonged heating and frying processes. nih.gov

The type of fatty acid present in the lipid source also dictates the specific aldehydes formed. For example, oils rich in linoleic acid, like soybean and sunflower oil, tend to produce higher amounts of trans-2-heptenal upon heating compared to oils rich in oleic acid. cabidigitallibrary.orgnih.gov

| Food System/Oil | Precursor | Condition | Observation | Reference |

|---|---|---|---|---|

| Soybean Oil | Linoleic Acid | Ambient Storage | High relative content of trans-2-heptenal (2.91%) detected. | tandfonline.com |

| Rapeseed Oil | Linoleic Acid | Heating at 160°C | Early formation of trans-2-heptenal observed. | nih.gov |

| Deep-fat Frying (Soybean Oil) | Triacylglycerols | Heating/Frying | trans-2-Heptenal is formed and can be a precursor to trans,trans-2,4-heptadienal. | nih.gov |

| Tomato-based Pâté with Sunflower Oil | Linoleic Acid | Processing | Significantly higher amounts of trans-2-heptenal compared to pâté with olive oil. | cabidigitallibrary.org |

Antimicrobial Properties

trans-2-Heptenal, a volatile organic compound, has demonstrated notable antimicrobial properties, particularly against various fungal species. Its ability to inhibit fungal growth, spore germination, and the production of harmful mycotoxins has been the subject of scientific investigation.

Antifungal Activity

Research has highlighted the efficacy of trans-2-heptenal as a potent antifungal agent against several economically important fungi.

Studies have shown that trans-2-heptenal effectively inhibits the mycelial growth of various fungi. For instance, it has been identified as the most active among several (E)-2-alkenals in inhibiting the growth of Aspergillus flavus, a common contaminant of crops. nih.gov In vapor phase, a concentration of 0.0125 µL/mL of (E)-2-heptenal was sufficient to completely inhibit the growth of A. flavus. nih.gov In direct liquid contact, the inhibitory concentration was 0.2 µL/mL. nih.gov Furthermore, aldehydes, including (E)-2-heptenal, have been shown to inhibit the growth of A. flavus by up to 100%. researchgate.net

The antifungal activity of trans-2-heptenal extends to other fungal pathogens as well. For example, it has shown inhibitory effects against Geotrichum citri-aurantii, a fungus that causes sour rot in citrus fruits. mdpi.comnih.gov

| Fungus | Concentration | Effect | Source |

| Aspergillus flavus | 0.0125 µL/mL (vapor) | Complete growth inhibition | nih.gov |

| Aspergillus flavus | 0.2 µL/mL (liquid) | Complete growth inhibition | nih.gov |

| Aspergillus flavus | < 10 µL | Prevention of colonization | researchgate.net |

trans-2-Heptenal has been found to be effective in preventing the germination of fungal spores, a critical stage in the fungal life cycle. Research indicates that (E)-2-heptenal treatment can lead to irregularly deformed, collapsed, and ruptured surfaces of A. flavus spores. researchgate.net The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of (E)-2-heptenal for A. flavus spore germination were determined to be 4.0 and 6.0 µL/mL, respectively. researchgate.net

In addition to inhibiting fungal growth, trans-2-heptenal can also significantly reduce the production of mycotoxins, which are toxic secondary metabolites produced by certain fungi. Studies have demonstrated that aldehydes like (E)-2-heptenal can effectively inhibit the production of aflatoxin B1 (AFB1), a potent mycotoxin produced by A. flavus. researchgate.net In fact, (E)-2-heptenal, along with other aldehydes, was shown to eliminate AFB1 production when applied at volumes below 10 µL. researchgate.net The reduction of aflatoxin accumulation by trans-2-heptenal has also been observed in stored corn. researchgate.net

Inhibition of Spore Germination

Proposed Antimicrobial Mechanisms

The antifungal effects of trans-2-heptenal are attributed to its ability to disrupt essential cellular structures and processes within the fungal cell.

A primary mechanism of action for trans-2-heptenal is the disruption of the fungal cell's physical integrity. This includes damage to both the cell wall and the cell membrane. The fungal cell wall, composed mainly of chitin (B13524) and glucans, is crucial for maintaining cell shape and protecting against environmental stress. researchgate.netnih.gov Studies have shown that treatment with (E)-2-heptenal can destroy the cell wall integrity of A. flavus spores. researchgate.net Scanning electron microscopy has revealed that the mycelial morphology of A. flavus is significantly altered by (E)-2-heptenal, with treated mycelia appearing depressed, indicating a disruption of the cell wall structure. nih.govresearchgate.netresearchgate.net

Furthermore, trans-2-heptenal can disrupt the plasma membrane of A. flavus, leading to the leakage of intracellular electrolytes. nih.gov This disruption of the cell membrane is a common antifungal mechanism, as it compromises the cell's ability to maintain its internal environment. acs.orgresearchgate.net The compound has also been shown to reduce the ergosterol (B1671047) content in A. flavus spores, a key component of the fungal cell membrane. researchgate.net

Alteration of Membrane Components (e.g., Lipid and Ergosterol Content)

trans-2-Heptenal has been shown to disrupt the integrity of fungal cell membranes by altering their key components. In Aspergillus flavus, treatment with (E)-2-heptenal leads to a depression in the mycelial cell wall structure. researchgate.net This is a critical finding as the fungal cell wall, primarily composed of chitin and glucan, is essential for maintaining cell morphology and protecting against environmental stress. researchgate.net

A key target of trans-2-heptenal is ergosterol, the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Ergosterol is vital for maintaining membrane fluidity and the function of membrane-bound enzymes. Research has demonstrated that (E)-2-heptenal can inhibit the biosynthesis of ergosterol in A. flavus. researchgate.net The reduction in ergosterol content compromises the structural integrity and function of the fungal cell membrane. acs.org This disruption of the cell membrane can lead to increased permeability and leakage of intracellular components.

Impact on Mitochondrial Energy Metabolism (e.g., Acetyl-CoA, ATP, Dehydrogenase Activity)

trans-2-Heptenal significantly impacts mitochondrial function and energy metabolism in fungi. In Aspergillus flavus, exposure to (E)-2-heptenal has been found to disrupt mitochondrial energy metabolism. researchgate.net This disruption is characterized by a decrease in the levels of both acetyl-CoA and adenosine (B11128) triphosphate (ATP). researchgate.net Acetyl-CoA is a crucial molecule in cellular metabolism, linking glycolysis to the citric acid cycle, while ATP is the primary energy currency of the cell.

Furthermore, studies have shown that treatment with trans-2-hexenal, a closely related compound, dramatically inhibits the activity of mitochondrial dehydrogenases in A. flavus spores. researchgate.net Dehydrogenases are critical enzymes in the electron transport chain, and their inhibition directly impairs the cell's ability to produce ATP. The disruption of these fundamental processes ultimately leads to a state of energy depletion within the fungal cell, contributing to the compound's antifungal effects. physiology.org

Suppression of Quorum Sensing

trans-2-Heptenal has demonstrated the ability to interfere with quorum sensing (QS), a cell-to-cell communication system used by bacteria to coordinate gene expression in response to population density. This regulation is crucial for various bacterial behaviors, including biofilm formation and the production of virulence factors. medchemexpress.com

Research indicates that certain aliphatic aldehydes, including trans-2-heptenal, exhibit inhibitory activity against bacterial bioluminescence, a commonly used reporter for QS activity. sci-hub.se Specifically, trans-2-heptenal showed intermediary inhibitory activity. sci-hub.se By disrupting these signaling pathways, trans-2-heptenal can potentially attenuate bacterial virulence, making it a target for anti-infective strategies that aim to modulate bacterial behavior rather than directly killing the bacteria. sci-hub.se This approach may exert less selective pressure for the development of resistance. sci-hub.se

Modulation of Bacterial Metabolism

trans-2-Heptenal can modulate various aspects of bacterial metabolism. Assemblies of polymyxin (B74138) B and (E)-2-heptenal have been shown to increase bacterial metabolism. researchgate.net In sauerkraut fermentation, trans-2-heptenal has been identified as one of the characteristic volatile components, indicating its involvement in the metabolic processes of the microorganisms present. nih.gov The compound's ability to interact with and alter metabolic pathways is a key aspect of its biological activity.

Potential Reduction of Bacterial Drug Resistance

There is evidence to suggest that trans-2-heptenal may play a role in reducing bacterial drug resistance. When combined with polymyxin B, (E)-2-heptenal forms assemblies that demonstrate a potential to reverse drug resistance in clinically isolated drug-resistant strains of Gram-negative bacteria. researchgate.net This approach is significant as it could potentially restore the efficacy of existing antibiotics. The mechanism is thought to involve enhanced binding to the bacterial outer membrane and increased membrane permeability, which may facilitate the entry of antibiotics or disrupt cellular processes that confer resistance. researchgate.net

Gene Expression Modulation (e.g., FKS1, ERG1, ERG7, and ERG11)

trans-2-Heptenal has been observed to modulate the expression of specific genes in fungi, particularly those involved in cell wall and membrane biosynthesis. In studies involving the related compound trans-2-hexenal, treatment led to decreased expression levels of several important genes, including FKS1, ERG1, ERG7, and ERG11. researchgate.netresearchgate.net

These genes are critical for fungal viability:

FKS1 is involved in the synthesis of β-(1,3)-glucan, a major component of the fungal cell wall.

ERG1 , ERG7 , and ERG11 are all key enzymes in the ergosterol biosynthesis pathway.

By downregulating the expression of these genes, trans-2-heptenal and similar compounds can effectively disrupt both cell wall integrity and cell membrane formation, leading to their antifungal effects.

Molecular Docking Studies of Protein Interactions

Molecular docking studies have provided insights into the interactions between trans-2-heptenal and various proteins at a molecular level. These computational simulations help to predict the binding affinity and orientation of a ligand (in this case, trans-2-heptenal) to a target protein.

Research has shown that the presence of a double bond in the structure of trans-2-heptenal increases its molecular rigidity, which can enhance its binding to proteins. acs.org For instance, the change from a spherical to a linear shape from cis-4-heptenal (B146815) to trans-2-heptenal significantly increased protein binding. acs.org Molecular docking has also been used to investigate the interactions between trans-2-heptenal and chemosensory proteins in insects, suggesting a role in olfaction. nih.gov Furthermore, studies have explored the binding of trans-2-heptenal to food proteins, which has implications for flavor stability and potential allergenicity. sigmaaldrich.com These studies confirm that trans-2-heptenal can bind to proteins primarily through hydrophobic interactions and hydrogen bonds. researchgate.net

Data Tables

Table 1: Impact of trans-2-Alkenals on Fungal Growth and Mycotoxin Production

| Compound | Effect on Fungal Growth | Effect on Patulin Production | Reference |

| (E)-2-Heptenal | Inhibitory | Stimulatory for aflatoxin in some conditions | tandfonline.com |

| (E)-2-Octenal | Inhibitory | Stimulatory for aflatoxin in some conditions | tandfonline.com |

| (E)-2-Nonenal | Inhibitory | Stimulatory for aflatoxin in some conditions | tandfonline.com |

Table 2: Genes Modulated by trans-2-Hexenal (a related compound)

| Gene | Function | Effect of Treatment | Reference |

| FKS1 | β-(1,3)-glucan synthesis (cell wall) | Decreased expression | researchgate.netresearchgate.net |

| ERG1 | Ergosterol biosynthesis (cell membrane) | Decreased expression | researchgate.netresearchgate.net |

| ERG7 | Ergosterol biosynthesis (cell membrane) | Decreased expression | researchgate.netresearchgate.net |

| ERG11 | Ergosterol biosynthesis (cell membrane) | Decreased expression | researchgate.netresearchgate.net |

Role in Plant Physiology and Defense Responses

Trans-2-Heptenal is a key player in how plants grow, develop, and defend themselves against a variety of threats.

Green Leaf Volatiles (GLVs) are a group of volatile organic compounds, including trans-2-Heptenal , that are released by plants, especially when they are damaged. researchgate.netacs.orgresearchgate.net These compounds act as signaling molecules both within the plant and between different plants. nih.gov The release of GLVs is a rapid response to wounding, such as from herbivore feeding, and is a crucial part of the plant's defense system. acs.orgusp.br

The composition of these volatile blends can change over time after an attack. Initially, the blend is dominated by GLVs like (E)-2-hexenal, but other compounds such as mono- and sesquiterpenes appear later. cabidigitallibrary.org This complex signaling system allows plants to communicate distress and prepare for potential threats.

Research indicates that trans-2-Heptenal is involved in regulating various aspects of plant growth and development. researchgate.net For instance, studies on tomato plants have shown that certain volatile compounds, including trans-2-Heptenal , are found in higher concentrations in ripe and over-ripe fruits and are positively correlated with sweetness and ripe flavor ratings. dergipark.org.tr This suggests a role for trans-2-Heptenal in the ripening process. Furthermore, hormones like gibberellin, which regulate growth and developmental events from seed germination to senescence, have been found alongside trans-2-Heptenal in tomatoes. dergipark.org.tr

Trans-2-Heptenal is a potent inducer of plant defense mechanisms against a range of biotic stressors, including pathogens and herbivores. researchgate.net When a plant is attacked, it releases a blend of volatiles, including trans-2-Heptenal , which can deter herbivores or attract their natural enemies. usp.br

For example, in sweet potatoes, the emission of certain volatiles, including (E)-2-heptenal, is suppressed by the aphid Myzus persicae, a colonizing herbivore. cabidigitallibrary.org This suggests that the plant's volatile profile, which includes trans-2-Heptenal , is a key factor in its defense against specific pests.

One of the key ways trans-2-Heptenal contributes to plant defense is through a process called "priming." Priming prepares the plant to respond more quickly and strongly to future attacks. Treatment of citrus plants with hexanoic acid, a related compound, leads to the enhanced production of volatiles like E-2-heptenal, which are intermediates of the alpha-linolenic acid pathway. nih.govppjonline.org

This priming effect activates specific defense pathways. For instance, hexanoic acid treatment alone activates the linoleic pathway and diterpenoid synthesis. nih.govppjonline.org However, when these primed plants are subsequently challenged by a pathogen, a much broader and stronger defense response is triggered, activating multiple defense pathways. nih.govppjonline.org This demonstrates the significant role of compounds like trans-2-Heptenal in preparing a plant's defenses.

As a volatile compound, trans-2-Heptenal can travel through the air to neighboring plants, acting as a messenger to transmit defense signals. chinbullbotany.com This plant-to-plant communication allows undamaged plants to perceive a threat in their vicinity and activate their own defense mechanisms before being attacked themselves. researchgate.net This airborne signaling is a critical component of community-level plant defense.

The table below summarizes the key findings on the role of trans-2-Heptenal in plant defense.

| Defense Mechanism | Organism | Effect of trans-2-Heptenal | Reference |

| Induction of Defense Pathways | Citrus | Enhanced production as an intermediate of the alpha-linolenic pathway following hexanoic acid treatment. | nih.govppjonline.org |

| Priming of Defense | Citrus | Primes the linoleic and diterpenoid synthesis pathways for a stronger response to pathogens. | nih.govppjonline.org |

| Anti-herbivore Defense | Sweet Potato | Emission suppressed by the aphid Myzus persicae, indicating its role in pest defense. | cabidigitallibrary.org |

| Inter-plant Signaling | General | Acts as an airborne signal to warn neighboring plants of threats. | researchgate.netchinbullbotany.com |

Induction of Plant Defense Mechanisms against Biotic Stressors (e.g., Pathogens, Herbivores)

Priming Effects on Defense Pathways (e.g., Linoleic Pathway, Diterpenoid Synthesis)

Interactions with Proteins and Other Biomolecules

Trans-2-Heptenal can interact with various biomolecules, including proteins. Studies have shown that aldehydes, such as trans-2-Heptenal , can form covalent bonds with the lysine (B10760008) and histidine residues of proteins. researchgate.net This interaction can occur through reactions like the formation of Schiff bases or Michael additions. researchgate.net

In the context of food science, the interaction between trans-2-Heptenal and proteins, such as those found in peanuts or milk, has been investigated. researchgate.netsigmaaldrich.com For instance, research on the reaction of trans-2-Heptenal with peanut proteins provides insights into the stability of flavor compounds and potential implications for food allergenicity. sigmaaldrich.com Similarly, the interaction of trans-2-Heptenal with whey proteins and sodium caseinate has been shown to cause a decrease in the fluorescence of tryptophan residues, indicating a binding interaction. researchgate.net

Furthermore, during the metal-catalyzed oxidation of polyunsaturated fatty acids, the formation of various aldehydes, including trans-2-Heptenal , is observed. nih.gov The presence of protein during this process can influence the levels of these aldehydes, suggesting that the lipid hydroperoxides or lipid radicals formed may react with the proteins. nih.gov In fish muscle, lipid oxidation products, which include aldehydes, can bind to myofibrillar proteins. mdpi.com

Reaction with Food Proteins (e.g., Peanut Proteins)

Trans-2-Heptenal readily reacts with proteins, particularly the nucleophilic side chains of amino acids. This reactivity is of significant interest in food science, as it can alter the nutritional and allergenic properties of food proteins.

The ε-amino group of lysine residues in proteins is a primary target for trans-2-heptenal. The reaction can proceed through a Michael addition, which is considered a likely pathway for the formation of adducts between lysine and (E)-2-alkenals. mdpi.com Studies using model systems with N(α)-benzoylglycyl-l-lysine have demonstrated a significant decrease in the lysine derivative when incubated with trans-2-heptenal, indicating a direct reaction. nih.govacs.org This modification of lysine can lead to a loss of its bioavailability and can also contribute to the browning of foods. researchgate.net

The interaction between trans-2-heptenal and peanut proteins has been a subject of specific investigation. Research has shown that heating a native peanut protein extract with trans-2-heptenal leads to the modification of lysine residues. nih.govebi.ac.uk

A notable outcome of the reaction between trans-2-heptenal and lysine is the formation of stable pyridinium (B92312) derivatives. When N(α)-acetyl-l-lysine is incubated with trans-2-heptenal, two major isomeric pyridinium derivatives are formed: (Z)- and (E)-1-(5-amino-5-carboxypentyl)-4-butyl-3-(pent-1-en-1-yl)pyridin-1-ium, also known as cis- and trans-BPP-lysine. nih.govacs.orgebi.ac.uk These derivatives have been quantified in heated peanut protein extracts, and at food-relevant concentrations of trans-2-heptenal, their formation can account for up to 80% of the total lysine modification. nih.govacs.orgebi.ac.uk This makes cis- and trans-BPP-lysine valuable markers for assessing protein modification by trans-2-heptenal. nih.govacs.org

Table 1: Products of trans-2-Heptenal Reaction with Lysine

| Reactant | Key Product(s) | Significance |

|---|---|---|

| trans-2-Heptenal and Lysine | Michael Adducts | Primary mechanism of lysine modification. mdpi.com |

Formation of Amino Acid Side Chain Adducts (e.g., Lysine Modification)

Aldehyde-Induced Xanthine (B1682287) Oxidase Activity in Biological Systems

Trans-2-Heptenal, along with other aldehydes, has been shown to induce the activity of xanthine oxidase, an enzyme that generates reactive oxygen species. acs.orgacs.org In a raw milk model system, the addition of trans-2-heptenal initiated radical reactions. acs.org The proposed mechanism involves the oxidation of the aldehyde by xanthine oxidase, leading to the formation of superoxide (B77818) radicals. acs.orgacs.org This aldehyde-induced activity of xanthine oxidase can contribute to oxidative events in biological systems. acs.org

Reaction with Deoxyribonucleic Acid (DNA) (e.g., Adduct Formation, Strand Breaks)

Trans-2-alkenals, including trans-2-heptenal, are known to react with DNA, leading to the formation of adducts and potentially causing DNA strand breaks. While direct studies on trans-2-heptenal are limited, research on structurally similar compounds provides insight into its potential genotoxicity. For instance, other 2-alkenals have been shown to form 1,N2-cyclic deoxyguanosine adducts. femaflavor.org The formation of DNA adducts by α,β-unsaturated aldehydes is a concern due to their potential role in carcinogenesis. researchgate.net High concentrations of these aldehydes can deplete intracellular glutathione (B108866), leading to oxidative stress and the formation of DNA adducts. industrialchemicals.gov.au

Studies on related compounds like 2,4-heptadienal have shown the formation of 1,N2-ethenoguanine adducts in the presence of peroxides. nih.gov Furthermore, research on a range of α-alkyl substituted acrolein congeners, including trans-2-heptenal, has indicated that these compounds can induce DNA strand breaks. nih.gov

Impact on Glutathione Levels and Oxidative Stress Induction

Exposure to high concentrations of α,β-unsaturated aldehydes like trans-2-heptenal can lead to the depletion of intracellular glutathione (GSH). industrialchemicals.gov.au Glutathione is a critical antioxidant that protects cells from damage by reactive oxygen species and other electrophilic compounds. The depletion of GSH can result in oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species and the ability of the body to detoxify these reactive intermediates. industrialchemicals.gov.au This oxidative stress can, in turn, lead to cellular damage, including the formation of protein and DNA adducts. industrialchemicals.gov.au

In plant systems, enhanced levels of GSH have been shown to increase the detoxification capacity of reactive carbonyl species, including (E)-2-heptenal, thereby mitigating oxidative stress. cas.cn

Role as Chemical Messengers

Volatile organic compounds, including aldehydes like trans-2-heptenal, can act as chemical messengers in various biological systems. researchgate.net In the green microalga Lobosphaera incisa, trans-2-heptenal is a major component of the volatile organic compounds released, particularly under nitrogen-starvation conditions. frontiersin.org It is suggested that these volatile compounds may play a role in the alga's defense responses and act as chemical information messengers. researchgate.net Trans-2-Heptenal is also a known component of the scent-gland secretion of the rice stink bug, Oebalus pugnax, where it likely serves as a chemical signal. chemicalbook.comebi.ac.uk In damaged plants, the release of compounds like trans-2-hexenal, a related aldehyde, is known to induce self-defense mechanisms. acs.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| trans-2-Heptenal |

| Lysine |

| N(α)-benzoylglycyl-l-lysine |

| N(α)-acetyl-l-lysine |

| (Z)-1-(5-amino-5-carboxypentyl)-4-butyl-3-(pent-1-en-1-yl)pyridin-1-ium (cis-BPP-lysine) |

| (E)-1-(5-amino-5-carboxypentyl)-4-butyl-3-(pent-1-en-1-yl)pyridin-1-ium (trans-BPP-lysine) |

| Xanthine oxidase |

| Superoxide |

| Deoxyribonucleic Acid (DNA) |

| Deoxyguanosine |

| 1,N2-propanodeoxyguanosine |

| 2,4-heptadienal |

| 1,N2-ethenoguanine |

| Glutathione (GSH) |

Biological Activities and Interactions of Trans 2 Heptenal

Reactive Oxygen Species (ROS) Scavenging Properties

trans-2-Heptenal (B126707), an α,β-unsaturated aldehyde, is implicated in processes related to oxidative stress. While it is often formed as a secondary product of lipid peroxidation, its own interactions with reactive oxygen species (ROS) are a subject of scientific inquiry. cabidigitallibrary.orgconicet.gov.ar Uremic toxins like 2-Heptenal can stimulate the production of reactive oxygen species. nih.gov This appears to be mediated by the direct binding or inhibition of the enzyme NADPH oxidase by uremic toxins. nih.gov

In a study on walnut oil preservation, trans-2-heptenal was identified as a volatile compound related to lipid oxidation. conicet.gov.ar The antioxidant capacity of polyphenol extracts from walnut oil-cake was assessed using DPPH and ABTS assays, demonstrating the potential for other compounds to counteract the oxidative processes that produce aldehydes like trans-2-heptenal. conicet.gov.ar Similarly, research on tomato sofrito highlighted the presence of trans-2-heptenal and evaluated the total antioxidant capacity of different preparations. nih.gov

The following table summarizes findings from studies where the antioxidant activity of substances containing trans-2-heptenal was measured. It is important to note that these values reflect the activity of the entire extract or oil, not of trans-2-heptenal in isolation.

| Sample Containing trans-2-Heptenal | Assay | Key Findings |

| Oleaster Oil | DPPH Radical Scavenging | Exhibited concentration-dependent scavenging activity. At 2 mg/mL, the scavenging activity was 63.92%. The EC50 value was determined to be 1.37 mg/mL. mdpi.com |

| Volatiles from Neb Jmel Olive Cultivar | DPPH and ABTS Radical Scavenging | The volatile fraction demonstrated antioxidant activity. oup.com |

| Walnut Oil-Cake Polyphenol Extracts | DPPH and ABTS Radical Scavenging | Polyphenolic fractions showed significant antioxidant activity, with IC50 values of 2.57 for the proanthocyanidin-rich extract (PAE) and 2.13 for the phenolic-rich (PH) fraction in the DPPH assay. conicet.gov.ar |

| Thymus capitatus Essential Oil (Bizerte) | DPPH Radical Scavenging | Showed higher scavenging ability with an IC50 of 62 mg/ml compared to oil from another region. cabidigitallibrary.org |

| Thymus capitatus Essential Oil (Sousse) | DPPH Radical Scavenging | Demonstrated an IC50 of 74 mg/ml. cabidigitallibrary.org |

Reactive carbonyl species (RCS), including α,β-unsaturated aldehydes like trans-2-heptenal, are recognized as mediators of ROS signals. mdpi.com They are formed from lipid peroxides and can covalently modify proteins, thus transmitting the ROS stimulus to target proteins. mdpi.com This dual role, being a product of oxidative stress while also potentially participating in signaling pathways, highlights the complex biological activities of trans-2-heptenal.

Environmental Fate and Atmospheric Chemistry of Trans 2 Heptenal

Gas-Phase Degradation Pathways

The primary atmospheric loss processes for trans-2-heptenal (B126707) in the gas phase are its reactions with ozone (O₃) and hydroxyl radicals (OH). acs.org These reactions initiate a cascade of chemical transformations that influence air quality and the formation of secondary atmospheric pollutants.

Reaction with Ozone (O₃)

The reaction of trans-2-heptenal with ozone is a significant degradation pathway, particularly in regions with elevated ozone concentrations. This reaction proceeds through the ozonolysis of the carbon-carbon double bond.

The rate coefficient for the gas-phase reaction of ozone with trans-2-heptenal has been determined experimentally. At 298 K and approximately 990 mbar of pressure in air, the rate coefficient (kO₃) was measured using in situ FTIR spectroscopy. The determined value provides a measure of the reaction speed under atmospheric conditions. A study reported the rate coefficient for trans-2-heptenal to be (2.47 ± 0.73) x 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹. researchgate.net

Table 1: Rate Coefficient for the Reaction of trans-2-Heptenal with Ozone at 298 K

| Compound | Rate Coefficient (kO₃) (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| trans-2-Heptenal | (2.47 ± 0.73) x 10⁻¹⁸ |

Data from Gaona Colmán et al. (2015). researchgate.net

The ozonolysis of trans-2-heptenal is initiated by the electrophilic addition of an ozone molecule to the C=C double bond. mdpi.combyjus.com This process leads to the formation of a highly unstable five-membered ring intermediate known as a primary ozonide or molozonide. mdpi.comnih.gov This primary ozonide possesses significant excess energy from the initial exothermic reaction and rapidly decomposes. mdpi.comnih.gov The decomposition occurs via the cleavage of the weak oxygen-oxygen bond and the carbon-carbon bond of the original double bond. nih.gov This concerted rupture results in the formation of two sets of products: a carbonyl compound and a carbonyl oxide, the latter being a Criegee intermediate. mdpi.comnih.gov

The decomposition of the primary ozonide from trans-2-heptenal can proceed via two distinct pathways, leading to two different pairs of a carbonyl and a Criegee intermediate (CI). mdpi.comnih.gov

Pathway A: Cleavage leads to the formation of pentanal and the simplest Criegee intermediate containing an aldehyde group, glyoxal (B1671930) oxide (OCHCHO).

Pathway B: Cleavage leads to the formation of glyoxal and a Criegee intermediate with a butyl chain, CH₃(CH₂)₃CHOO .

These initially formed Criegee intermediates are highly reactive and can undergo several subsequent reactions. mdpi.comresearchgate.net They can be collisionally stabilized, isomerize to form more stable species like hydroperoxides, or decompose further to yield products such as OH radicals. mdpi.com The specific evolution of the Criegee intermediates formed from trans-2-heptenal will influence the final product distribution of the ozonolysis reaction.

Experimental studies on the ozonolysis of trans-2-heptenal, conducted in the absence of an OH radical scavenger, have identified and quantified the primary carbonyl products. The molar yields of glyoxal and pentanal were determined to be (49 ± 4)% and (34 ± 3)%, respectively. researchgate.net This distribution indicates that both decomposition pathways of the primary ozonide occur, with a slight preference for the channel producing glyoxal. researchgate.net

The presence of the aldehyde functional group in α,β-unsaturated aldehydes like trans-2-heptenal influences the fragmentation of the primary ozonide. mdpi.com Studies on a series of trans-2-alkenals show a general preference for the formation of the bicarbonyl compound (glyoxal) over the longer-chain mono-aldehyde. mdpi.com For instance, in the ozonolysis of trans-2-hexenal (B146799), the reported yields for glyoxal and butanal were (48 ± 10)% and (33 ± 7)% without an OH scavenger. mdpi.com Similarly, for trans-2-pentenal, the yields of glyoxal and propanal were (38 ± 8)% and (26 ± 5)% without a scavenger. mdpi.com This trend suggests that the electron-withdrawing nature of the adjacent aldehyde group may affect the stability of the transition states during the primary ozonide decomposition.

Table 2: Primary Carbonyl Product Yields from the Ozonolysis of trans-2-Alkenals (without OH scavenger)

| Compound | Primary Product 1 | Yield (%) | Primary Product 2 | Yield (%) |

|---|---|---|---|---|

| trans-2-Pentenal | Glyoxal | 38 ± 8 | Propanal | 26 ± 5 |

| trans-2-Hexenal | Glyoxal | 48 ± 10 | Butanal | 33 ± 7 |

| trans-2-Heptenal | Glyoxal | 49 ± 4 | Pentanal | 34 ± 3 |

Data from Grira et al. (2022) and Gaona Colmán et al. (2017). mdpi.comresearchgate.net

Criegee Intermediates (CI) Formation and Evolution

Reaction with Hydroxyl Radicals (OH)

During the daytime, the reaction with the hydroxyl radical (OH) is a dominant atmospheric degradation pathway for many VOCs, including unsaturated aldehydes. acs.org For trans-2-alkenals, the OH radical can either add to the C=C double bond or abstract a hydrogen atom, primarily from the aldehydic group. acs.org

Kinetic studies have measured the rate coefficient for the reaction of OH radicals with trans-2-heptenal over a range of temperatures. The reaction shows a slight negative temperature dependence, meaning the reaction rate increases as the temperature decreases. At a reference temperature of 297 K, the rate coefficient was determined to be (4.4 ± 0.7) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. rsc.org The temperature dependence of this reaction is described by the Arrhenius expression: k(T) = (9.7 ± 1.5) × 10⁻¹² exp[(450 ± 20)/T]. rsc.org This rapid reaction rate indicates that the atmospheric lifetime of trans-2-heptenal with respect to OH radicals is relatively short.

Table 3: Rate Coefficient for the Reaction of trans-2-Heptenal with OH Radicals

| Temperature (K) | Rate Coefficient (kOH) (cm³ molecule⁻¹ s⁻¹) | Arrhenius Expression k(T) (cm³ molecule⁻¹ s⁻¹) |

|---|---|---|

| 297 | (4.4 ± 0.7) x 10⁻¹¹ | (9.7 ± 1.5) × 10⁻¹² exp[(450 ± 20)/T] |

Data from Davis et al. (2007). rsc.org

Kinetics and Rate Coefficients

Reaction with Nitrate (B79036) Radicals (NO₃)

The reaction with the nitrate radical (NO₃) is a primary removal mechanism for many unsaturated organic compounds, especially during nighttime. copernicus.org

The gas-phase reaction of NO₃ radicals with trans-2-Heptenal has been studied to understand its atmospheric fate. In one study using a relative rate technique, the rate coefficient for the reaction of NO₃ with trans-2-Heptenal was determined. acs.org Another investigation using an absolute rate method at 294 ± 3 K and atmospheric pressure reported a rate constant of (5.3 ± 1.6) × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ for trans-2-Heptenal. nih.govacs.orgebi.ac.uk This study also found that the primary reaction mechanism involves the abstraction of the aldehydic hydrogen, leading to the formation of unsaturated peroxynitrate-type compounds. nih.govacs.orgebi.ac.uk Theoretical studies using density functional theory support the experimental finding that the dominant reaction pathway is the abstraction of the aldehydic hydrogen. nih.gov

Table 1: Rate Coefficients for the Reaction of trans-2-Heptenal with NO₃ Radicals

| Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Pressure | Method | Reference |

| (2.31 ± 0.036) x 10⁻¹⁴ | Room Temperature | Atmospheric | Relative Rate | acs.org |

| (5.3 ± 1.6) x 10⁻¹⁵ | 294 ± 3 | Atmospheric | Absolute Rate | nih.govacs.orgebi.ac.uk |

Research on a series of trans-2-alkenals, including trans-2-hexenal, trans-2-Heptenal, and trans-2-octenal (B1212229), has shown that the length of the carbon chain does not significantly impact the rate constant for the reaction with NO₃ radicals. nih.govacs.orgebi.ac.uk The rate constants for trans-2-hexenal, trans-2-Heptenal, and trans-2-octenal were found to be very similar. nih.govacs.orgebi.ac.uk This finding is corroborated by theoretical studies which also concluded that the alkyl chain length has little to no influence on the NO₃ reaction rate coefficients for trans-2-alkenals ranging from acrolein (C3) to trans-2-octenal (C8). nih.gov The reaction with NO₃ radicals generally proceeds via electrophilic addition to the double bond or through hydrogen abstraction, with the latter being more favorable for aldehydic species due to the weaker C-H bond of the carbonyl group. copernicus.org

Kinetics and Rate Coefficients

Reaction with Chlorine Atoms (Cl)

In marine and coastal areas, reactions with chlorine atoms can be an important atmospheric sink for volatile organic compounds. researchgate.net

The kinetics of the gas-phase reaction of trans-2-Heptenal with chlorine atoms have been investigated using a relative method at room temperature and atmospheric pressure. researchgate.netcopernicus.org One study reported a weighted average rate constant of (2.40 ± 0.29) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. researchgate.netcopernicus.org This value was determined relative to reference compounds such as ethane, propene, and 1-butene. researchgate.netcopernicus.org Another study on the related compound trans-2-hexenal found a rate constant of (1.92 ± 0.22) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, and more recent work on trans-2-hexenal reported a higher value of (3.17 ± 0.72) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. researchgate.netnih.govacs.org These studies highlight that the reaction of trans-2-alkenals with chlorine atoms is a rapid process.

Table 2: Rate Coefficients for the Reaction of trans-2-Alkenals with Cl Atoms

| Compound | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Temperature | Pressure | Method | Reference |

| trans-2-Pentenal | (1.31 ± 0.19) x 10⁻¹⁰ | Room Temperature | Atmospheric | Relative | researchgate.netcopernicus.org |

| trans-2-Hexenal | (1.92 ± 0.22) x 10⁻¹⁰ | Room Temperature | Atmospheric | Relative | researchgate.netcopernicus.org |

| trans-2-Hexenal | (3.17 ± 0.72) x 10⁻¹⁰ | Room Temperature | Atmospheric | Relative | researchgate.netnih.govacs.org |

| trans-2-Heptenal | (2.40 ± 0.29) x 10⁻¹⁰ | Room Temperature | Atmospheric | Relative | researchgate.netcopernicus.org |

Atmospheric Lifetime Implications

The atmospheric lifetime of trans-2-heptenal is primarily dictated by its reactions with key atmospheric oxidants: the hydroxyl radical (OH), the nitrate radical (NO₃), and ozone (O₃). The rate of these reactions determines how long the compound persists in the atmosphere and, consequently, its potential to be transported over long distances.

The reaction with OH radicals is the dominant chemical loss process for most aliphatic aldehydes during the daytime. researchgate.net However, for trans-2-heptenal, the nighttime reaction with NO₃ radicals is also a significant and, in some cases, more rapid removal pathway. researchgate.netresearchgate.net The reaction with ozone is generally a slower degradation process compared to the radical-initiated reactions but can become important during episodes of high ozone concentration. rsc.org

Several studies have experimentally determined the rate constants for these reactions at room temperature, which are essential for calculating the atmospheric lifetime. The lifetime (τ) of trans-2-heptenal with respect to each oxidant can be estimated using the determined rate constants and typical atmospheric concentrations of the oxidants.

Interactive Table: Click on the headers to sort the data.

| Oxidant | Typical Atmospheric Concentration (molecules cm⁻³) | Rate Constant (k) at ~298 K (cm³ molecule⁻¹ s⁻¹) | Calculated Atmospheric Lifetime (τ) | Reference |

|---|---|---|---|---|

| OH Radical | 2 x 10⁶ | 2.45 x 10⁻¹¹ | ~5.7 hours | researchgate.net |

| NO₃ Radical | 5 x 10⁸ | 9.59 x 10⁻¹⁴ | ~35 minutes | researchgate.net |

| Ozone (O₃) | 7 x 10¹¹ | 2.47 x 10⁻¹⁸ | ~6.7 days | rsc.org |

These calculations demonstrate that the reaction with the nitrate radical is a highly effective sink for trans-2-heptenal at night, leading to a lifetime of just over half an hour. researchgate.net During the day, the reaction with the OH radical is the primary degradation pathway, with a lifetime of several hours. researchgate.net The reaction with ozone is a much slower process, indicating it is a minor sink for trans-2-heptenal under typical tropospheric conditions. rsc.org

Formation of Secondary Organic Aerosols (SOA)

The atmospheric oxidation of trans-2-heptenal leads to the formation of lower volatility products that can partition into the particle phase, contributing to the formation and growth of secondary organic aerosols (SOA). SOA are a significant component of atmospheric particulate matter (PM₂.₅), which has well-documented impacts on climate and human health.

The ozonolysis of trans-2-heptenal has been identified as a source of SOA. researchgate.net Experimental studies have investigated the products of this reaction to understand the mechanisms leading to aerosol formation. The primary gaseous products from the ozonolysis of (E)-2-heptenal have been identified and quantified, providing insight into the fragmentation of the initial molecule. researchgate.net

Interactive Table: Click on the headers to sort the data.

| Oxidation Process | Primary Gaseous Products | Molar Yield (%) | SOA Yield | Reference |

|---|---|---|---|---|

| Ozonolysis | Glyoxal | 49 ± 4 | ~1.5% (mass yield) | researchgate.net |

| Ozonolysis | Pentanal | 34 ± 3 | ||

| Photooxidation | Contributes ~31% to SOA from heated canola oil emissions (combined with octenal) | Not explicitly quantified for the pure compound | copernicus.org |

Studies on the ozonolysis of a series of long-chain unsaturated aldehydes, including trans-2-heptenal, have proposed a general mechanism based on the observed products. researchgate.net The formation of products like glyoxal and pentanal results from the decomposition of the unstable primary ozonide formed upon the initial reaction of ozone with the carbon-carbon double bond. researchgate.netmdpi.com Research has also shown that even C₅ unsaturated aldehydes can produce SOA through ozonolysis, and it is a process that can be a source of SOA in the atmosphere for 2-alkenals. researchgate.netmdpi.com One study noted an SOA mass yield of about 1.5% from the ozonolysis of trans-2-heptenal. researchgate.net

Furthermore, photooxidation of trans-2-heptenal, particularly in complex mixtures such as cooking oil emissions, contributes to SOA formation. In studies of heated canola oil emissions, alkenals including heptenal and octenal were responsible for approximately 31% of the formed SOA. copernicus.org

Contribution to Atmospheric Pollutants (e.g., Free Radicals, Secondary Pollutants)

Beyond its role as a precursor to SOA, the atmospheric degradation of trans-2-heptenal contributes to the formation of other atmospheric pollutants, including free radicals and secondary gaseous pollutants. These products can influence the oxidative capacity of the atmosphere and contribute to photochemical smog.

The ozonolysis of alkenes is a known source of OH radicals. conicet.gov.ar The reaction of trans-2-heptenal with ozone proceeds through the formation of an unstable primary ozonide, which decomposes into Criegee intermediates and primary carbonyl compounds. mdpi.com These Criegee intermediates can further decompose or react to produce secondary pollutants and free radicals. The primary gaseous products of ozonolysis, glyoxal and pentanal, are themselves important secondary pollutants. researchgate.net

The reaction of other unsaturated aldehydes, like trans-2-hexenal, with chlorine atoms has been shown to produce free radicals such as the hydroperoxyl radical (HO₂) and a variety of secondary pollutants including hydrochloric acid (HCl), carbon monoxide (CO), butanal, and formic acid. acs.orgnih.gov It is expected that the reaction of trans-2-heptenal with chlorine atoms, particularly in coastal or industrial areas, would lead to a similar range of secondary pollutants and contribute to local air pollution. nih.gov The reaction with nitrate radicals also leads to the formation of nitrogen-containing products, such as unsaturated peroxynitrate-type compounds, which can act as temporary reservoirs for nitrogen oxides in the atmosphere. doi.org

Analytical Methodologies for Trans 2 Heptenal Research

Spectroscopic Techniques

Spectroscopic methods are instrumental in the study of trans-2-Heptenal (B126707), providing insights into its structure, quantification, and interactions.

Fourier Transform Infrared (FTIR) spectroscopy is a key technique for identifying and quantifying products from reactions involving trans-2-Heptenal. In studies of the atmospheric degradation of trans-2-alkenals, including trans-2-Heptenal, initiated by ozone, in situ FTIR spectroscopy is used to monitor both the reactants and the products. researchgate.netrsc.org The concentrations of reactants are monitored at specific infrared frequencies; for instance, trans-2-Heptenal is monitored in the range of 3077-2657 cm⁻¹. rsc.org

In ozonolysis studies, FTIR is used alongside other techniques to identify and quantify the resulting products. mdpi.com For example, in the ozonolysis of trans-2-Heptenal, the primary products identified were glyoxal (B1671930) and pentanal. researchgate.netmdpi.com The molar yields of these products were determined to be (49 ± 4)% for glyoxal and (34 ± 3)% for pentanal. researchgate.net The identification and quantification of these products are often achieved by comparing the recorded IR spectra with reference spectra from databases. mdpi.comacs.org

FTIR has also been employed to study the gas-phase reactions of similar compounds, such as trans-2-hexenal (B146799) with chlorine atoms, where it helped identify primary products like HCl, CO, and butanal, and a secondary product, formic acid. acs.orgnih.gov The concentration of the reactant, like trans-2-hexenal, can be determined using a reference IR spectrum. acs.orgnih.gov

| Analyte/Reaction | Analytical Focus | Key Findings/Spectral Regions | Citation |

|---|---|---|---|

| Ozonolysis of trans-2-Heptenal | Product Identification and Quantification | Primary products: glyoxal and pentanal. Molar yields: glyoxal (49 ± 4)%, pentanal (34 ± 3)%. | researchgate.netmdpi.com |